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Azadirachtin, 3-O-deacetyl-

Cat. No.: B8071319
M. Wt: 678.7 g/mol
InChI Key: GLAJZJRWMNNYEH-VGOFMYFVSA-N
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Description

Azadirachtin, 3-O-deacetyl- is a specialized tetranortriterpenoid belonging to the limonoid class, isolated from the neem tree ( Azadirachta indica ) . As a key analogue of the potent natural insecticide azadirachtin, this compound serves as a critical reference standard and active ingredient in environmental and agricultural research . It is one of over 150 tetranortriterpenoids identified in the neem tree, which are highly oxygenated compounds with complex C-seco skeletons formed by the opening and rearrangement of the C-ring . Researchers utilize Azadirachtin, 3-O-deacetyl- to study the mechanisms of botanical insect growth regulators. Like azadirachtin, it is investigated for its potential to disrupt insect molting by antagonizing ecdysteroid hormones, thereby blocking the development of larvae and pupae . Its role as a feeding deterrent (antifeedant) is also of significant interest for integrated pest management strategies, as it can cause insects to stop feeding on treated plants . The compound is ideal for metabolic profiling and phytochemical studies of Azadirachta indica , helping to establish taxonomic markers and the biosynthetic pathways of secondary metabolites . It is commonly analyzed using advanced techniques such as UHPLC-QTOF-MS, for which it serves as a high-purity analytical standard . This product is intended for research applications in analytical chemistry, entomology, and natural products chemistry. It is strictly For Research Use Only and is not certified for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42O15 B8071319 Azadirachtin, 3-O-deacetyl-

Properties

IUPAC Name

dimethyl 4,7,12-trihydroxy-6-(2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl)-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O15/c1-7-14(2)22(36)46-17-11-16(34)29(24(37)41-5)12-44-19-20(29)30(17)13-45-32(40,25(38)42-6)23(30)27(3,21(19)35)33-18-10-15(28(33,4)48-33)31(39)8-9-43-26(31)47-18/h7-9,15-21,23,26,34-35,39-40H,10-13H2,1-6H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAJZJRWMNNYEH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Chemical Characterization in Research

Determination of the Chemical Structure of Azadirachtin (B1665905), 3-O-deacetyl-

The precise chemical identity of Azadirachtin, 3-O-deacetyl-, a significant tetranortriterpenoid, has been established through rigorous scientific investigation. This process involves the use of sophisticated analytical methods to determine its molecular formula, connectivity, and stereochemistry. The compound is recognized by its molecular formula C33H42O15 and has a molecular weight of approximately 678.7 g/mol nih.gov.

The elucidation of the complex structure of Azadirachtin, 3-O-deacetyl- relies heavily on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Azadirachtin, 3-O-deacetyl-, 1D NMR techniques such as 13C NMR have been utilized to identify the chemical environment of each carbon atom within the structure nih.gov. While specific spectral data for this derivative is less commonly published than for its parent compound, the principles of analysis are identical to those used for Azadirachtin A, which required extensive 1D and 2D-NMR experiments for its initial structural determination researchgate.net.

Mass Spectrometry (MS) : This technique is crucial for determining the exact molecular weight and formula of a compound. For Azadirachtin, 3-O-deacetyl-, mass spectrometry confirms the molecular formula C33H42O15 nih.gov. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been applied, providing fragmentation patterns that offer clues to the molecule's structure nih.gov. High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy : While not used for determining the core structure, IR spectroscopy helps in identifying the presence of specific functional groups. The analysis of Azadirachtin A, a closely related compound, by Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters, and ether (C-O-C) groups asianpubs.org. Similar analysis for the 3-O-deacetyl derivative would confirm the presence of these groups, notably showing a more prominent hydroxyl signal due to the replacement of the acetyl group.

PropertyDataSource
Molecular Formula C33H42O15 nih.gov
Molecular Weight 678.7 g/mol nih.gov
Exact Mass 678.25237063 Da nih.gov
Spectroscopic Data 13C NMR, GC-MS nih.gov

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including the absolute configuration of its stereocenters. The structure of the parent compound, Azadirachtin A, which has 16 stereogenic centers, was notoriously difficult to determine and its total synthesis was a landmark achievement that took over 22 years to complete after its discovery wikipedia.org. For Azadirachtin, 3-O-deacetyl-, obtaining a single crystal suitable for X-ray diffraction is challenging due to its structural complexity and the potential for conformational flexibility, a common issue for large natural products nih.gov. While crystallographic data for the parent compound exists and was pivotal in confirming its structure, specific crystallographic reports for the 3-O-deacetyl derivative are not as readily available in the literature. The structural confirmation of this derivative often relies on its clear chemical relationship to the well-established structure of Azadirachtin A, combined with spectroscopic data that confirms the specific modification (the absence of the C-3 acetyl group).

Relationship to Azadirachtin A and Other Azadirachtinoids

Azadirachtin, 3-O-deacetyl- is a member of the azadirachtinoid family, a group of highly oxidized tetranortriterpenoids found in the neem tree (Azadirachta indica) wikipedia.orgipp.ptfrontiersin.org. Its structure and properties are intrinsically linked to Azadirachtin A, the most abundant and well-studied compound in this class frontiersin.org.

Azadirachtin, 3-O-deacetyl- is structurally different from Azadirachtin A by the absence of an acetyl group (-COCH3) at the C-3 position, which is replaced by a hydroxyl group (-OH). This transformation can be achieved through chemical modification of Azadirachtin A. The primary pathway for this conversion is hydrolysis.

Base-Catalyzed Hydrolysis : Treatment of Azadirachtin A (which has the chemical formula C35H44O16) with a mild base, such as aqueous potassium hydroxide (KOH) in methanol (B129727), can selectively cleave the ester linkage of the acetyl group at the C-3 position scribd.com. This process, known as saponification, results in the formation of Azadirachtin, 3-O-deacetyl-. This reaction is a common chemical transformation used in the study of azadirachtinoids to understand structure-activity relationships scribd.com.

CompoundMolecular FormulaKey Structural Difference
Azadirachtin A C35H44O16Acetyl group at C-3 position
Azadirachtin, 3-O-deacetyl- C33H42O15Hydroxyl group at C-3 position

The origin of Azadirachtin, 3-O-deacetyl- has been a subject of investigation to determine whether it is a primary metabolite produced by the neem tree or a secondary product formed after extraction.

Natural Constituent : While Azadirachtin A is the most prominent limonoid, neem seeds contain a complex mixture of related compounds wikipedia.org. Various other azadirachtinoids, such as Azadirachtin B (3-tigloylazadirachtol), have been isolated directly from neem extracts researchgate.net. It is plausible that Azadirachtin, 3-O-deacetyl- also occurs naturally in the seeds, albeit likely in much lower concentrations than Azadirachtin A. The concentration of azadirachtinoids in neem seeds can vary significantly based on geographic location and environmental conditions, which could also influence the presence of minor constituents researchgate.net.

Environmental Transformation Product : There is strong evidence that Azadirachtin, 3-O-deacetyl- is an environmental transformation product of Azadirachtin A nih.gov. Azadirachtin A is known to be unstable under certain conditions, including exposure to acidic or basic environments scribd.com. The hydrolysis of the acetyl group can occur post-extraction or in the environment, leading to the formation of the deacetylated derivative. This makes it a relevant compound to study in the context of the environmental fate of neem-based biopesticides nih.gov.

Biosynthetic Pathways and Biotechnological Production Approaches

Elucidation of the Azadirachtin (B1665905) Biosynthesis Pathway in Azadirachta indica

The biosynthesis of azadirachtin, a highly oxidized tetranortriterpenoid, is a complex process that is not yet fully elucidated. nih.govresearchgate.net It is understood to originate from the isoprenoid pathway, involving numerous enzymatic steps to construct its intricate and sterically congested architecture. nih.govtheeurekamoments.com Research, including genomic and transcriptomic studies of Azadirachta indica (neem), has begun to identify the key precursors, enzymatic families, and regulatory mechanisms involved in producing the diverse limonoids found in the plant. nih.govresearchgate.net

The biosynthesis of azadirachtinoids begins with the fundamental building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. nih.govresearchgate.net Two units of farnesyl diphosphate (FPP), a C15 compound, are combined to form squalene, which is then epoxidized to 2,3-oxidosqualene. nih.gov

The crucial first cyclization step is catalyzed by an oxidosqualene cyclase (OSC), which converts 2,3-oxidosqualene into the C30 triterpenoid steroid, tirucallol. nih.govwikipedia.org Tirucallol is widely considered the precursor to the vast array of triterpenoids found in the Meliaceae family, including azadirachtin. nih.govtheeurekamoments.comwikipedia.org Following its formation, tirucallol undergoes a series of transformations:

Isomerization : Tirucallol undergoes an allylic isomerization to form butyrospermol. nih.govtheeurekamoments.comwikipedia.org

Oxidation and Rearrangement : The oxidized form of butyrospermol subsequently undergoes a Wagner-Meerwein 1,2-methyl shift, a characteristic rearrangement in terpene biosynthesis, to form apotirucallol. nih.govtheeurekamoments.comwikipedia.org

These initial steps establish the foundational stereochemistry and structure of the triterpenoid backbone before it undergoes extensive modification.

Starting from the apotirucallol skeleton, the pathway proceeds through a series of complex oxidative and rearrangement reactions. The terminal four carbon atoms from the side chain of apotirucallol are cleaved, and the remaining atoms cyclize to form a characteristic furan ring, leading to the formation of early limonoids like azadirone and azadiradione. nih.govwikipedia.org

A key modification is the opening of the C-ring of the steroid nucleus, which leads to the formation of C-seco-limonoids. nih.gov Compounds such as nimbin and salannin are representative of this class. nih.govwikipedia.org The biosynthesis culminates in a cascade of further uncharacterized oxidation, cyclization, and epoxidation reactions. nih.govwikipedia.org This extensive modification results in the highly functionalized and oxidized azadirachtin molecule, which features a dense array of oxygen-containing functional groups, including an enol ether, acetal, hemiacetal, and a tetra-substituted oxirane. theeurekamoments.com

The final steps in the biosynthesis of the diverse azadirachtin analogues, including the formation of 3-O-deacetyl-azadirachtin, involve tailoring enzymes that modify the core structure. While the complete pathway remains under investigation, transcriptomic analyses of A. indica have identified several classes of enzymes that are prime candidates for these late-stage modifications. nih.govresearchgate.net

Hybrid-sequencing approaches have identified numerous unigenes encoding enzymes such as cytochrome P450s (CYP450s), acyltransferases (ACTs), and esterases (ESTs) that are differentially expressed in tissues with high azadirachtin content. nih.govresearchgate.net The formation of 3-O-deacetyl-azadirachtin from a precursor like azadirachtin A would require the removal of an acetyl group at the C-3 position. This reaction is catalyzed by an esterase. Conversely, the direct precursor to 3-O-deacetyl-azadirachtin could be formed if a specific acyltransferase fails to add the acetyl group at this position during the biosynthetic assembly. The specific genes and enzymes responsible for this precise deacetylation or lack of acetylation have not yet been functionally characterized, representing a key knowledge gap in understanding the generation of azadirachtinoid diversity. nih.gov

In Vitro Production Strategies for Azadirachtinoids, including 3-O-deacetyl-Azadirachtin

The chemical synthesis of azadirachtin is exceptionally complex and not economically viable for commercial production. nih.govkoreascience.kr This has driven research into biotechnological alternatives, primarily through plant tissue culture and, more recently, synthetic biology. koreascience.kr These methods offer the potential for a consistent and controlled supply of azadirachtinoids, independent of geographical and climatic constraints. koreascience.krresearchgate.net

In vitro production of azadirachtinoids using undifferentiated callus and cell suspension cultures of A. indica has been an area of active research. nih.govias.ac.in Studies have shown that the yield of azadirachtin is highly dependent on the source of the plant material (explant), the degree of cellular differentiation, and the composition of the culture medium. nih.govnih.gov

Organized, or redifferentiated, callus cultures have been found to produce significantly higher amounts of azadirachtin compared to unorganized, dedifferentiated calli. nih.gov For instance, the highest yields have often been reported in cultures derived from reproductive tissues like zygotic embryos and ovaries. nih.gov Elicitors, such as methyl jasmonate, have also been used to enhance the production of azadirachtin in cell cultures. nih.gov Despite these advances, the yields from in vitro systems are often lower than what is found in the parent seed kernels, indicating that further optimization of culture conditions is necessary for commercial viability. researchgate.netnih.gov

Culture TypeExplant SourceAzadirachtin Yield (mg/g Dry Weight)Reference
Redifferentiated CallusZygotic Embryo2.33 nih.gov
Dedifferentiated CallusLeaf0.00052 nih.gov
Control (Natural Tissue)Seed Kernel7.41 nih.gov
Control (Natural Tissue)Leaf5.49 nih.gov
Cell Line (AG-43)Seed Kernel1.89 nih.gov

Synthetic biology offers a promising long-term strategy for the sustainable production of complex plant-derived natural products like azadirachtinoids. researchgate.netrsc.org This approach involves transferring the relevant biosynthetic genes from A. indica into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters. frontiersin.org

However, the heterologous production of azadirachtinoids faces significant challenges. researchgate.net A primary obstacle is the incomplete understanding of the full biosynthetic pathway and the identification of all necessary genes. researchgate.net Furthermore, many key enzymes in the pathway, particularly cytochrome P450s, are membrane-bound proteins that are notoriously difficult to functionally express in bacterial hosts like E. coli, which lack the necessary endomembrane systems. frontiersin.org While yeast (S. cerevisiae) is a more suitable host for expressing eukaryotic P450s, the complexity of reconstituting a long and intricate pathway remains a formidable task. researchgate.netfrontiersin.org Current efforts in synthetic biology are focused on elucidating the missing enzymatic steps and optimizing the expression of known genes in heterologous systems. rsc.orgnih.govrsc.org

Recombinant DNA Technology and Synthetic Biology Approaches for Heterologous Expression

Selection and Optimization of Chassis Cells (e.g., E. coli, Saccharomyces cerevisiae)

The heterologous production of complex terpenoids such as Azadirachtin, 3-O-deacetyl-, necessitates the selection of a suitable microbial host, or "chassis," that can be metabolically engineered. The most commonly employed chassis for terpenoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.gov Their well-characterized genetics, rapid growth, and the extensive availability of genetic tools make them ideal platforms for synthetic biology and metabolic engineering. researchgate.netacs.org

Escherichia coli is a popular choice due to its rapid growth rate and the vast knowledge accumulated about its genetics and metabolism. nih.govdrpress.org It naturally utilizes the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for the synthesis of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Metabolic engineering efforts in E. coli often focus on overexpressing key enzymes in the MEP pathway, such as DXP synthase (dxs) and isopentenyl diphosphate isomerase (idi), to increase the precursor supply for downstream terpenoid synthesis. nih.gov However, a significant challenge in using E. coli for complex plant-derived terpenoids is the expression of functional cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the extensive oxidation and decoration of the terpenoid scaffold, which is a hallmark of azadirachtinoids. nih.govpnas.org CYP450s are membrane-bound proteins that require a redox partner for activity, and their functional expression in prokaryotic hosts like E. coli is often problematic. pnas.org

Saccharomyces cerevisiae , a eukaryotic microbe, presents several advantages for the production of complex terpenoids. It uses the mevalonate (MVA) pathway to produce IPP and DMAPP, which is naturally located in the cytosol. nih.gov A key advantage of yeast is its endoplasmic reticulum, which can properly host and express eukaryotic membrane-bound enzymes like plant-derived CYP450s. pnas.org This makes S. cerevisiae an attractive host for pathways requiring significant P450-mediated modifications. pnas.org Furthermore, its "Generally Regarded as Safe" (GRAS) status is beneficial for the production of compounds intended for various applications. Optimization strategies in yeast often involve upregulating the MVA pathway, down-regulating competing pathways like sterol biosynthesis which also uses terpenoid precursors, and compartmentalizing the biosynthetic pathway within organelles like mitochondria or peroxisomes to increase local substrate concentrations and reduce metabolic burden. researchgate.net

The selection between these organisms depends on the specific requirements of the biosynthetic pathway. While E. coli offers faster production times, S. cerevisiae is often better suited for complex pathways involving eukaryotic enzymes like P450s, which are indispensable for producing highly oxidized molecules like Azadirachtin, 3-O-deacetyl-.

Table 1: Comparison of E. coli and S. cerevisiae as Chassis Cells for Terpenoid Production

Feature Escherichia coli Saccharomyces cerevisiae
Growth Rate Fast Moderate
Genetic Tools Extensive and well-developed Extensive and well-developed
Primary Precursor Pathway MEP Pathway (2-C-methyl-D-erythritol-4-phosphate) MVA Pathway (Mevalonate)
Functional P450 Expression Challenging; requires co-expression of redox partners and membrane engineering. Generally successful due to native endoplasmic reticulum.
Subcellular Compartments Limited Present (e.g., mitochondria, peroxisomes), allowing for pathway compartmentalization.
Industrial Scalability Well-established Well-established, with GRAS status.
Key Optimization Strategies Overexpression of MEP pathway genes; introduction of heterologous MVA pathway. Upregulation of MVA pathway; downregulation of competing sterol biosynthesis; enzyme fusion and scaffolding.
Challenges in Pathway Elucidation and Enzyme Expression for Comprehensive Biosynthesis

The complete biosynthetic pathway of azadirachtin and its derivatives, including 3-O-deacetyl-azadirachtin, is exceptionally complex and remains largely unelucidated, posing a significant barrier to its heterologous production. nih.govpnas.org The synthesis of azadirachtin is a multi-step process involving a complicated network of reactions, starting from the cyclization of 2,3-oxidosqualene into the triterpenoid precursor tirucallol. nih.govwikipedia.org This initial scaffold then undergoes an extensive series of modifications, including numerous oxidations, rearrangements, and esterifications to form the final highly functionalized molecule. nih.govwikipedia.org

A major challenge is the identification and characterization of the specific enzymes responsible for each step. nih.gov The azadirachtin structure is one of the most heavily oxidized triterpenoids known, which implies the involvement of a large number of cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov Genomic and transcriptomic studies of the neem tree (Azadirachta indica) have identified hundreds of putative CYP450 genes, but functionally characterizing each one to determine its precise role in the pathway is a monumental task. nih.govnih.govresearchgate.net The heterologous expression of these plant-derived enzymes, particularly P450s, presents further difficulties. researchgate.netnih.gov These enzymes often require specific redox partners and a eukaryotic membrane environment (like the endoplasmic reticulum) for correct folding and activity, which can be difficult to replicate in microbial hosts. pnas.orgnih.gov Mismatched expression levels of pathway enzymes can lead to the accumulation of toxic intermediates or place a significant metabolic burden on the host cell, leading to low yields. mdpi.com

Furthermore, the sheer number of enzymatic steps involved in converting the initial triterpene scaffold into azadirachtin is a significant hurdle. The total chemical synthesis of azadirachtin involves over 70 steps, and while the biosynthetic route is more efficient, it is still remarkably long. nih.govpnas.org Many of the intermediate compounds in the pathway are unknown, and the enzymes that catalyze subsequent modifications like C-ring opening to form C-seco-limonoids (e.g., nimbin and salannin) and the final intricate cyclizations are yet to be fully identified. nih.govwikipedia.org Without a complete understanding of the genes, enzymes, and intermediates, assembling the entire functional pathway in a heterologous host remains a distant goal. nih.gov This knowledge gap is the primary bottleneck preventing the comprehensive biosynthesis of azadirachtinoids in engineered microbes. nih.govresearchgate.net

Table 2: Key Enzyme Families and Associated Biosynthetic Challenges

Enzyme Family Putative Role in Azadirachtin Biosynthesis Key Challenges
Oxidosqualene Cyclases (OSCs) Catalyze the initial cyclization of 2,3-oxidosqualene to form the triterpenoid backbone (e.g., tirucallol). nih.govpnas.org Identification of the specific OSC; ensuring correct stereochemistry of the product.
Cytochrome P450s (CYP450s) Perform extensive and regioselective oxidations, hydroxylations, and epoxidations on the triterpenoid scaffold. nih.govnih.gov Large number of candidate genes; functional characterization is difficult; require specific redox partners and membrane localization for activity in heterologous hosts. pnas.org
Acyltransferases/Esterases Addition of functional groups like acetate and tiglate esters. wikipedia.org Identifying the correct enzymes and ensuring the availability of acyl-CoA donors in the microbial host.
Dehydrogenases/Reductases Catalyze various redox reactions throughout the pathway. Substrate specificity is often unknown; maintaining cofactor (e.g., NADPH/NADH) balance in the host.
Unknown Enzymes Responsible for complex rearrangements, including C-ring opening and the formation of the furan and hemiacetal moieties. wikipedia.org The enzymes and mechanisms for these critical steps are largely uncharacterized, preventing pathway reconstruction. nih.govpnas.org

Mechanistic Investigations of Biological Activity in Arthropods

Antifeedant and Behavioral Modification Properties

Azadirachtin (B1665905) and its related limonoids, including Azadirachtin, 3-O-deacetyl-, are potent compounds that significantly alter the feeding behavior of a wide array of arthropods. These effects are not limited to simple deterrence but involve complex interactions with the sensory and physiological systems of the insect.

Chemoreceptor Modulation and Feeding Deterrence Mechanisms

The primary mechanism behind the powerful antifeedant properties of azadirachtin analogues lies in their ability to modulate insect chemoreceptors. These compounds interact with the gustatory sensilla, which are responsible for the sense of taste in insects. Research indicates that azadirachtin stimulates specific deterrent neurons, which in turn inhibit the firing of neurons that signal the presence of phagostimulants like sugars. This dual action of activating "bitter" taste receptors while blocking "sugar" receptors leads to a powerful feeding deterrent effect.

Olfactory Disruption and Aversive Taste Memory Induction

The influence of azadirachtin analogues extends beyond immediate feeding deterrence to include olfactory disruption and the formation of aversive memories. In Drosophila melanogaster, larvae exposed to azadirachtin later exhibited a distinct aversion to the compound's odor as adults, suggesting a learned avoidance behavior.

Furthermore, research has demonstrated that azadirachtin can induce aversive taste memory. This is not merely a reflexive rejection of a noxious substance but a learned response that can be retained. This learned aversion is believed to be regulated by dopaminergic signals within the insect's brain, leading to the inhibition of feeding responses such as the proboscis extension reflex. This indicates a deeper neurological impact, where the compound interferes with the insect's ability to associate certain tastes with nutrition, instead creating a lasting negative association.

Reproductive Physiology Alterations

The effects of azadirachtin and its derivatives on arthropod populations are significantly amplified by their profound impact on reproductive physiology. These compounds can drastically reduce the reproductive output of insects through various mechanisms.

Suppression of Fecundity and Induction of Sterility

Exposure to azadirachtin-related compounds is known to cause a significant, dose-dependent reduction in the fecundity of female insects. This reduction in the number of offspring produced is a direct result of the compound's interference with the endocrine system, which regulates reproductive processes. In some cases, exposure can lead to complete sterility. In males, azadirachtin can disrupt the meiotic processes that are essential for the production of viable sperm. The combined effects of reduced mating success and decreased progeny production can lead to a substantial decrease in the reproductive rate of affected populations.

Effects on Vitellogenesis and Yolk Protein Synthesis

One of the key mechanisms by which azadirachtin analogues suppress reproduction is through the disruption of vitellogenesis, the process of yolk formation. Vitellogenin, the precursor to the primary yolk protein, is synthesized in the fat body and then transported to the developing oocytes. Azadirachtin has been shown to inhibit both the synthesis of vitellogenin and its uptake by the oocytes.

Ultrastructural studies on insects exposed to azadirachtin have revealed severe degeneration of ovarian follicles and a marked reduction in the size and quantity of yolk granules. This interference with yolk protein synthesis and deposition results in the production of non-viable eggs, thereby preventing the development of the next generation.

Oviposition Deterrence and Inhibition

Data on the Biological Activity of Azadirachtin and its Analogues

Biological EffectTarget Species (Example)Research Finding
Antifeedant Activity Spodoptera lituraAzadirachtin and dihydroazadirachtin were the most potent antifeedants among 40 related compounds tested.
Oviposition Deterrence Drosophila suzukiiNeem-based insecticides containing azadirachtin significantly reduced oviposition in sweet cherries.
Fecundity Reduction Drosophila melanogasterA single larval exposure to azadirachtin adversely affected the fecundity of surviving flies for two successive generations.
Vitellogenesis Inhibition Ceraeochrysa claveriAzadirachtin treatment led to smaller developing follicles and suggested a reduction in vitellogenesis.

Based on a comprehensive review of available scientific literature, there is insufficient specific data focusing solely on the cellular and molecular mechanisms of Azadirachtin, 3-O-deacetyl- to construct the detailed article as outlined.

The vast majority of mechanistic studies concerning biological activity in arthropods have been conducted on the parent compound, Azadirachtin (often specified as Azadirachtin A). While Azadirachtin, 3-O-deacetyl- is recognized as a metabolite or analogue of Azadirachtin, detailed independent research elucidating its specific impact on protein biosynthesis, gene expression profiles, and neuroendocrine glands in arthropods is not sufficiently available in the public domain to meet the requirements of the requested article.

Research has extensively documented these effects for Azadirachtin:

Impact on Protein and Peptide Biosynthesis: Azadirachtin is known to interfere with protein synthesis, and a heat shock protein (Hsp60) has been identified as a putative binding protein. meral.edu.mm

Modulation of Gene Expression: Studies show Azadirachtin alters the expression of genes related to development, stress, and immunity, including those involved in hormone regulation and cuticle formation. meral.edu.mmmdpi.comnih.gov

Neuroendocrine Gland Degeneration: Azadirachtin is reported to cause degenerative changes in the nuclei of endocrine glands such as the corpus allatum, which are critical for controlling molting and development, leading to a disruption of neuroendocrine function. mdpi.comnih.govfrontiersin.org

However, attributing these specific findings directly and exclusively to Azadirachtin, 3-O-deacetyl- would be scientifically inaccurate without dedicated studies on this particular compound. Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the strict focus on "Azadirachtin, 3-O-deacetyl-".

Structure Activity Relationship Sar Studies of Azadirachtin, 3 O Deacetyl and Its Analogues

Comparative Biological Activity Analysis with Azadirachtin (B1665905) A and Other Derivatives

Azadirachtin, 3-O-deacetyl- is one of the primary congeners of Azadirachtin A found in neem extracts, and its biological activity has been a subject of comparative studies to elucidate the significance of the acetyl group at the C-3 position. nih.govresearchgate.net

While Azadirachtin A is generally considered the most abundant and potent of the azadirachtin analogues, Azadirachtin, 3-O-deacetyl- demonstrates significant insect growth regulatory (IGR) activity. frontiersin.org Studies have shown that the bioactivity of neem formulations is highly correlated with the concentration of azadirachtin. czu.cz However, the potency can vary between analogues.

Research comparing the effects of different azadirachtins on the tobacco cutworm (Spodoptera litura) revealed that Azadirachtin A is the most effective growth inhibitor. In these studies, Azadirachtin, 3-O-deacetyl- (Azadirachtin B) was found to be less potent than Azadirachtin A. The concentration required to cause 50% growth inhibition (EC₅₀) provides a quantitative measure of this difference. For instance, against the tobacco budworm (Heliothis virescens), Azadirachtin A displays a higher potency in larval growth inhibition assays compared to its 3-O-deacetyl counterpart.

CompoundTest InsectBioassayPotency (EC₅₀)
Azadirachtin AHeliothis virescensLarval Growth InhibitionMore Potent
Azadirachtin, 3-O-deacetyl-Heliothis virescensLarval Growth InhibitionLess Potent
Azadirachtin ASpodoptera lituraAntifeedant ActivityMore Potent
Azadirachtin, 3-O-deacetyl-Spodoptera lituraAntifeedant ActivityLess Potent

This table provides a qualitative comparison based on available research findings. Specific EC₅₀ values can vary between studies.

Ecdysis, the process of molting, is a critical developmental stage in insects that is primarily regulated by the hormone ecdysone (B1671078). growertalks.com Azadirachtin and its derivatives are potent ecdysis inhibitors because they interfere with the synthesis and release of this vital hormone. nih.govresearchgate.net

Interestingly, studies have revealed that the absence of the acetyl group at the C-3 position does not significantly diminish the molecule's ability to inhibit metamorphosis. Research has shown that the deacetylated derivative of Azadirachtin A (Azadirachtin, 3-O-deacetyl-) does not negatively influence the metamorphosis-inhibiting activity in insects such as the variegated coffee bug (Epilachna varivestis) and the migratory locust (Locusta migratoria). ipp.pt This suggests that the core molecular structure, responsible for disrupting the neuroendocrine system that controls molting, remains highly effective even after deacetylation. ipp.ptnih.gov Therefore, both Azadirachtin A and Azadirachtin, 3-O-deacetyl- share a similar mechanism of action in disrupting the insect life cycle at the molting stage. growertalks.com

Influence of Specific Moieties on Biological Action

The complex structure of azadirachtins can be conceptually divided into two main parts: the northern fragment, containing the highly substituted decalin ring system, and the southern fragment, which features a dihydrofuranoacetal moiety. The biological activity of the molecule is a result of the interplay between these and other functional groups.

The dihydrofuranoacetal portion of the molecule is strongly associated with the potent antifeedant properties of azadirachtins. This effect is mediated through the insect's chemoreceptors, where the molecule stimulates deterrent cells, leading to a cessation of feeding. nih.gov

The decalin (perhydronaphthalene) moiety, which forms a significant part of the northern fragment of the azadirachtin molecule, is crucial for its growth and development disruption effects. This complex, highly oxygenated portion of the molecule is believed to be responsible for the ecdysone-antagonistic effects that lead to molting disruption and mortality. nih.gov

The precise mechanism involves interference with the neuroendocrine system, which blocks the release of hormones necessary for insect development. nih.govresearchgate.net The structural integrity of the decalin ring system and its specific stereochemistry are considered essential for binding to the target receptors and eliciting the insect growth regulator (IGR) response.

The primary difference between Azadirachtin A and Azadirachtin, 3-O-deacetyl- is the absence of the C-3 acetyl group in the latter. Research indicates that this modification has a nuanced effect on the molecule's properties.

In terms of bioactivity, the deacetylated form is reported to be a potent antifeedant against desert locusts. ipp.pt Further studies have suggested that the presence of acetyl groups is not an absolute requirement for insecticidal activity. ipp.pt The core molecular structure common to both Azadirachtin A and B retains the essential features for both antifeedant and growth-disrupting actions.

Regarding stability, Azadirachtin, 3-O-deacetyl- is a known photodegradation product of Azadirachtin A. chemijournal.com Despite this degradation pathway, the resulting deacetylated molecule retains biological activity. chemijournal.com However, like Azadirachtin A, it is susceptible to decomposition in alkaline and strongly acidic conditions and at higher temperatures. nih.gov The stability is greatest in mildly acidic solutions, typically between pH 4 and 6. chemijournal.com

Significance of α,β-unsaturated Carboxyl (Tigloyl) Moiety in Degradation

The chemical stability of azadirachtin and its analogues, including Azadirachtin, 3-O-deacetyl-, is significantly influenced by the presence of the α,β-unsaturated carboxyl group, specifically the tigloyl moiety. This functional group has been identified as a primary site for both chemical and photochemical degradation. dntb.gov.uachemijournal.com The inherent reactivity of this moiety, coupled with its susceptibility to environmental factors such as light, pH, and temperature, plays a crucial role in the breakdown of the molecule. chemijournal.comcabidigitallibrary.org

Research has demonstrated that the tigloyl group is particularly sensitive to UV radiation. chemijournal.com When exposed to UV light, azadirachtin and its derivatives can undergo rapid degradation. chemijournal.comresearchgate.net Studies on azadirachtin-A have shown that exposure to UV light can lead to the isomerization of the (E)-2-methylbut-2-enoate ester group into its (Z)-isomer. chemijournal.com Furthermore, it has been observed that azadirachtin analogues that lack the tigloyl moiety, such as 29, 30, 48, 49-tetrahydroazadirechtin, exhibit greater stability against UV degradation. chemijournal.com This highlights the pivotal role of the tigloyl group in the photosensitivity of these compounds.

A study on the photodegradation of azadirachtin and its derivatives, including 3-deacetylazadirachtin, revealed that these compounds degraded rapidly upon exposure to UV radiation for 90 hours. chemijournal.com Interestingly, it was also noted that one or more of the degradation products retained biological activity, suggesting that while the parent molecule is altered, the resulting compounds may still possess insecticidal properties. chemijournal.com The degradation process is not limited to photolysis; the tigloyl moiety is also susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. chemijournal.comcabidigitallibrary.org The stability of azadirachtin is greatest in mildly acidic environments with a pH between 4 and 6. chemijournal.com

The following table summarizes the degradation characteristics of azadirachtin and its analogues related to the tigloyl moiety.

FactorObservationReference
UV Radiation The tigloyl moiety is a primary site for photodegradation. chemijournal.com
Exposure of azadirachtin-A to UV light can cause E/Z isomerization of the tigloyl group. chemijournal.com
Analogues lacking the tigloyl moiety show increased UV stability. chemijournal.com
3-deacetylazadirachtin undergoes rapid photodegradation within 90 hours of UV exposure. chemijournal.com
pH The molecule is unstable in mildly alkaline and strongly acidic solutions. chemijournal.com
Optimal stability is observed in the pH range of 4 to 6. chemijournal.com
Degradation Products Some degradation products of 3-deacetylazadirachtin may retain biological activity. chemijournal.com

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. For complex molecules like Azadirachtin, 3-O-deacetyl- and its analogues, these methodologies can provide valuable insights into their insecticidal mechanisms and guide the design of more potent and stable derivatives.

Conformational Analysis and Stability-Activity Correlations

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of azadirachtin and its analogues helps in understanding how these molecules bind to insect receptors, such as the ecdysone receptor (EcR). dntb.gov.uaresearchgate.netresearchgate.netsemanticscholar.org Molecular docking studies have been employed to investigate the binding modes of azadirachtin and other limonoids within the ligand-binding pocket of the EcR. dntb.gov.uaresearchgate.netresearchgate.netsemanticscholar.org

These studies have revealed that specific hydrogen-bonding interactions and hydrophobic contacts are crucial for the stable binding of azadirachtin to the EcR. dntb.gov.uaresearchgate.net For instance, research on the docking of azadirachtin with the EcR has identified key amino acid residues that are involved in these interactions. dntb.gov.uaresearchgate.net The stability of the ligand-receptor complex is a key determinant of the compound's biological activity. A more stable complex generally translates to a more potent insecticidal effect.

While specific conformational analysis data for Azadirachtin, 3-O-deacetyl- is limited, in part due to the complexity of the molecule and the presence of numerous undefined stereocenters which can hinder the generation of 3D conformers, insights can be drawn from studies on related azadirachtinoids. nih.gov The removal of the 3-O-acetyl group would likely alter the local conformation and hydrogen-bonding potential of the molecule, which could in turn affect its binding affinity to the receptor and consequently its insecticidal activity. The stability of the active conformation and its ability to effectively interact with the target receptor are directly correlated with the observed biological activity.

Predictive Models for Insecticidal Potency

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds. While comprehensive QSAR models specifically for Azadirachtin, 3-O-deacetyl- and its analogues are not extensively reported in the literature, the principles of QSAR can be applied to this class of compounds.

The development of a predictive QSAR model for azadirachtin analogues would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). The data from molecular docking studies, such as binding energies and interaction patterns with the insect receptor, can also serve as valuable descriptors. researchgate.netsemanticscholar.org

Once a set of descriptors is calculated for a series of azadirachtin analogues with known insecticidal potencies, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms can be used to build the QSAR model. nih.govresearchgate.net Such a model could predict the insecticidal potency of new analogues, including those with modifications at the 3-O-position, thereby accelerating the discovery of more effective and environmentally benign insecticides. The insights gained from such models can help in identifying the key structural features that are essential for high insecticidal activity.

The following table outlines the key aspects of computational modeling and QSAR as they apply to azadirachtin analogues.

MethodologyApplication to Azadirachtin AnaloguesPotential Insights
Conformational Analysis Elucidation of the 3D structure of the molecule.Understanding the spatial arrangement of functional groups critical for receptor binding.
Molecular Docking Simulation of the interaction between the ligand (azadirachtin analogue) and the insect receptor (e.g., EcR).Identification of key binding interactions (hydrogen bonds, hydrophobic contacts) and prediction of binding affinity. dntb.gov.uaresearchgate.netsemanticscholar.org
QSAR Modeling Development of mathematical models correlating molecular descriptors with insecticidal activity.Prediction of the insecticidal potency of novel analogues and identification of structural features that enhance activity. nih.govresearchgate.net

Degradation, Stability, and Environmental Persistence in Research Contexts

Chemical and Photolytic Degradation Pathways of Azadirachtin (B1665905) and its Derivatives, including 3-O-deacetyl-Azadirachtin

Azadirachtin and its analogues are known for their sensitivity to environmental conditions, leading to rapid degradation. chemijournal.com The molecular structure, rich in functional groups, presents multiple sites for degradation reactions. Hydrolysis and photolysis are the primary abiotic degradation pathways.

The hydrolysis of Azadirachtin A has been studied under various pH conditions, revealing the formation of several degradation products. chemijournal.com At pH 2, a product with a molar mass of 724 g/mol was identified, suggesting the hydrolysis of an ester group and the addition of a water molecule. chemijournal.com Other identified products indicate hydrolysis at the C-2 ester function and subsequent elimination of a water molecule. chemijournal.com The tigloyl moiety, an α,β-unsaturated carboxyl group, is considered a major site for chemical and photolytic degradation. chemijournal.com

Photodegradation is a significant factor in the breakdown of these compounds. Azadirachtin and its derivatives, 3-deacetylazadirachtin and 22,23-dihydroazadirachtin, undergo rapid photodegradation upon exposure to UV radiation. chemijournal.com

The stability of azadirachtin and its derivatives is highly dependent on pH, temperature, and light.

pH: The compounds are most stable in mildly acidic conditions, between pH 4 and 6. chemijournal.com They are unstable in mildly alkaline and strongly acidic solutions. chemijournal.com In alkaline conditions (pH 9-10), degradation is extremely rapid, with a half-life of only a few hours in some cases. chemijournal.comcabidigitallibrary.org

Temperature: The rate of degradation increases with temperature. chemijournal.com For instance, the half-life of Azadirachtin-A in methanol (B129727) was found to be 6.96 days at 50°C and decreased to 11.7 hours at 90°C. chemijournal.com Storage at low temperatures (e.g., in a refrigerator) is the most effective method for preserving the compound. iosrjournals.org

Light Exposure: Both sunlight and UV light significantly accelerate the degradation of azadirachtin compounds. chemijournal.comiosrjournals.org The half-life of Azadirachtin-A as a thin film exposed to UV light was reported to be as short as 48 minutes, and 3.98 days under sunlight. chemijournal.com

Table 1: Stability of Azadirachtin-A under Various Environmental Conditions
ParameterConditionMatrixHalf-life (DT50)Reference
pH4Pond Water19.2 days (pure), 38.3 days (formulated) chemijournal.com
pH7Pond Water12.9 days (pure), 30.5 days (formulated) chemijournal.com
pH10Pond Water~2 hours chemijournal.com
Temperature20°CLiquid Formulation~85% remained after 14 days cabidigitallibrary.org
Temperature40°CLiquid Formulation~34% remained after 14 days cabidigitallibrary.org
Temperature50°CMethanol6.96 days chemijournal.com
Temperature90°CMethanol11.7 hours chemijournal.com
LightUV LightThin Film48 minutes chemijournal.com
LightSunlightThin Film3.98 days chemijournal.com

Despite rapid degradation, the resulting photoproducts of azadirachtin and its derivatives are not necessarily inactive. Research has shown that even after significant degradation of the parent compounds, the remaining mixture can retain full biological activity. oup.com

For instance, while azadirachtin, 3-deacetylazadirachtin, and 22,23-dihydroazadirachtin showed little of the intact parent molecule after 90 hours of UV exposure, they retained their full biological activity. chemijournal.comoup.com It took at least 200 hours of UV exposure to significantly reduce the bioactivity of azadirachtin, and over 400 hours for 3-deacetylazadirachtin. oup.com This suggests that one or more of the photodegradation products are at least as biologically active as the original molecules. chemijournal.comoup.comresearchgate.net These photoproducts have demonstrated activity against various insects, including Spodoptera littoralis, Locusta migratoria, and Schistocerca gregaria. chemijournal.com

Biodegradation Mechanisms in Environmental Compartments

Biodegradation, particularly by microorganisms, is a crucial pathway for the breakdown of azadirachtin compounds in the environment.

Microbial activity is a primary driver of azadirachtin degradation in soil. chemijournal.com Studies comparing sterilized (autoclaved) and non-sterilized soils have consistently shown faster degradation in the presence of an active microbial community. chemijournal.com The rate of microbial degradation is also influenced by temperature, with faster breakdown occurring at higher temperatures. researchgate.net

Table 2: Half-life (DT50) of Azadirachtin-A in Soil
TemperatureSoil ConditionHalf-life (Days)Reference
15°CNon-Autoclaved43.9 researchgate.net
15°CAutoclaved91.2 chemijournal.com
25°CNon-Autoclaved19.8 researchgate.net
25°CAutoclaved31.5 chemijournal.com
21 ± 2°CNon-Autoclaved25.8 chemijournal.com
21 ± 2°CAutoclaved35.6 chemijournal.com

In aquatic systems, the persistence of azadirachtin is governed by factors like pH and light, as previously discussed, but also by its interaction with sediment. Studies conducted in aquatic mesocosms have shown that azadirachtin residues in the water dissipate with half-lives ranging from 25 to 45 days. researchgate.net

Research indicates that there is no significant sorption of azadirachtin to bottom sediments. researchgate.net Instead, concentrations in the sediment pore water tend to increase slowly over time, reaching a low-level equilibrium with the overlying water column. researchgate.net This suggests that biota in the aqueous phase may be chronically exposed to diminishing levels of azadirachtin and its derivatives. researchgate.net The rapid hydrolysis in alkaline water (pH > 8) significantly reduces its persistence in such aquatic environments. chemijournal.com

Environmental Transformation Products and Metabolites

The degradation of azadirachtin in the environment leads to the formation of various transformation products and metabolites. One of the known environmental transformation pathways for Azadirachtin A is deacetylation. This process results in the formation of 3-Deacetyl-azadirachtin A, the specific compound of focus, and its related structure, 3-Deacetyl-azadirachtinin. nih.gov

Metabolism studies in insects have also shed light on potential breakdown products. For example, when a tritiated derivative of azadirachtin was injected into locusts, it was rapidly excreted. The feces contained at least three unidentified polar metabolites, but none of the original compound after 24 hours. nih.gov While these are metabolic products within an organism, they indicate the types of transformations, such as increased polarity, that may also occur through microbial action in the environment. The behavior of these various metabolites and their potential long-term environmental impacts are areas of ongoing research. nih.gov

Identification and Characterization of Known Derivatives (e.g., 3-Deacetyl-azadirachtinin)

The degradation of azadirachtin compounds, including 3-O-deacetyl-azadirachtin, results in the formation of several derivatives. Among the known environmental transformation products are 3-deacetyl-azadirachtinin and 3-deacetyl-azadirachtin A. nih.gov The process of deacetylation, where the acetyl group at the C-3 position is removed, is a key degradation pathway.

Research has shown that derivatives such as 3-deacetylazadirachtin photodegrade rapidly upon exposure to UV radiation. chemijournal.com The characterization of these degradation products is primarily accomplished using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS-MS) are instrumental in identifying the molecular structures of these derivatives formed under various conditions of pH, temperature, and light exposure. nih.gov For instance, studies on Azadirachtin-A have proposed a chemical degradation route where hydrolysis of ester functions and other molecular rearrangements lead to various products. chemijournal.comnih.gov While some of these degradation products may retain biological activity, the parent molecule's potency is generally diminished. chemijournal.com

Table 1: Known Derivatives and Identification Methods
Derivative NameParent CompoundPrimary Method of IdentificationKey Characteristics
3-Deacetyl-azadirachtininAzadirachtinEnvironmental Transformation Product IdentificationA known degradation product formed through deacetylation. nih.gov
3-Deacetyl-azadirachtin AAzadirachtin APhotodegradation StudiesIdentified as a product of rapid photodegradation. chemijournal.com
Various Hydrolysis ProductsAzadirachtin AHPLC-MS, HPLC-MS-MSFormed under varying pH conditions; structures determined by mass spectrometry. nih.gov

Metabolic Fate in Target Organisms (e.g., Excretion, Tissue Accumulation)

Understanding the metabolic fate of azadirachtin derivatives within target organisms is crucial for elucidating their mode of action and persistence. Studies using radiolabeled compounds have provided significant insights into their absorption, distribution, metabolism, and excretion in insects.

In one key study, a tritiated derivative of azadirachtin, (22,23-³H)dihydroazadirachtin, was injected into locusts to track its pathway. nih.gov The research revealed a rapid clearance of the compound from the hemolymph (blood). A significant portion, approximately 90% of the administered radioactivity, was excreted within the first 7 hours, primarily with the feces. nih.gov However, the remaining compound showed a propensity for tissue accumulation, specifically in the Malpighian tubules (the primary excretory and osmoregulatory organs in insects). The radiolabeled substance could be detected in these tubules even 24 days after the initial treatment. nih.gov Analysis of the feces after 24 hours indicated the presence of at least three distinct polar, unidentified metabolites, confirming that the parent compound undergoes metabolic transformation within the insect. nih.gov

Further research on the cotton bollworm, Helicoverpa armigera, showed that ingested Azadirachtin-A undergoes very limited metabolic breakdown. nih.gov Using MALDI-TOF imaging, the intact molecule was detected within the insect's midgut. This suggests that the compound may exert its effects without significant catabolism and that the larvae are largely unable to detoxify it, leading to its potent biological effects. nih.gov The metabolic disruption caused by azadirachtin can also have secondary effects on predator species that consume treated pests, impacting their development and life cycle completion. mdpi.com

Table 2: Metabolic Fate of Azadirachtin Derivatives in Target Insects
OrganismCompound StudiedKey FindingsReference
Locusts(22,23-³H)dihydroazadirachtinRapid excretion (90% in 7 hrs via feces); accumulation in Malpighian tubules. nih.gov
Helicoverpa armigera (Cotton Bollworm)Azadirachtin-ALimited catabolic processing; intact molecule detected in midgut. nih.gov
Chrysopa sinica (Predator)Azadirachtin (via prey)Adversely affects pupation and eclosion, indicating metabolic disruption. mdpi.com

Research Strategies for Enhancing Stability and Efficacy

The inherent instability of azadirachtin compounds, particularly their susceptibility to photodegradation, has prompted extensive research into stabilization strategies. The goal is to develop formulations that protect the active ingredient, thereby enhancing its environmental persistence and biological efficacy.

Exploration of UV-Absorbing Additives in Formulations

One of the primary strategies to combat photodegradation is the incorporation of UV-absorbing additives into formulations. These compounds function by absorbing harmful UV radiation and dissipating it as heat, thus shielding the active molecule. uvabsorber.com

Several studies have demonstrated the effectiveness of this approach. For example, the photostability of Azadirachtin-A was significantly improved by the addition of various UV stabilizers. In one study, four different UV absorbers were tested: 4-aminobenzoic acid, 2,4-dihydroxybenzophenone, 4,4'-dihydroxybenzophenone, and phenyl salicylate (B1505791). nih.gov The results indicated that phenyl salicylate provided the best photostabilization for the Azadirachtin-A molecule. nih.gov

Other research has identified 8-hydroxyquinoline (B1678124) and tert-butyl hydroquinone (B1673460) as highly effective stabilizers. nih.govresearchgate.net These additives were shown to dramatically increase the half-life of azadirachtin under both sunlight and laboratory UV light conditions. The half-life of an unprotected azadirachtin film under UV light was found to be 48 minutes, but with the addition of 8-hydroxyquinoline and tert-butyl hydroquinone, the half-lives were extended to 55.80 and 48.50 hours, respectively. nih.gov Similarly, under sunlight, the half-life increased from 3.98 days to 44.42 and 35.90 days with the respective stabilizers. nih.gov This enhanced stability directly correlates with the retention of biological activity over a longer period. nih.gov

Nanotechnology-Based Delivery Systems for Controlled Release

Nanotechnology offers a revolutionary approach to enhancing the stability and efficacy of biopesticides like 3-O-deacetyl-azadirachtin. Nanoencapsulation involves entrapping the active ingredient within a protective matrix at a nanometer scale, which can shield it from environmental degradation and control its release over time. frontiersin.orgbohrium.com

A variety of natural and synthetic polymers have been explored as carrier materials. Chitosan, a biodegradable polymer, has been successfully used to create nanocapsules of neem seed extract. nih.govuctm.edu These chitosan-based systems improve the stability of azadirachtin against UV light and changes in pH. uctm.edu Other natural polymers, such as kraft lignin (B12514952) and alginate, have also been shown to protect azadirachtin from photodegradation and allow for its slow release. frontiersin.org

Recent innovations include the use of whey protein and glycine (B1666218) as nanocarrier matrices. acs.orgacs.org Whey protein-based nanocomposites not only enhanced UV stability but also resulted in quicker and more potent larvicidal activity against the fall armyworm (Spodoptera frugiperda). acs.org A glycine-based nanocomposite demonstrated significantly reduced photodegradation and a sustained release profile over seven days. acs.org These nanotechnology-based delivery systems provide multiple benefits, including improved stability, controlled release, better water solubility, and ultimately, enhanced biological efficacy. frontiersin.orgbohrium.com

Advanced Research Applications and Future Directions

Role as a Research Tool for Insect Physiology Studies

The specific molecular structure of Azadirachtin (B1665905), 3-O-deacetyl- allows scientists to investigate the fundamental aspects of insect life, from hormonal regulation to the molecular pathways governing growth and development.

Probing Endocrine Regulation and Developmental Processes

Like its parent compound, Azadirachtin, 3-O-deacetyl- is instrumental in studying the insect endocrine system, which governs crucial processes like molting and metamorphosis. nih.gov Research has shown that azadirachtin and its derivatives interfere with the synthesis and metabolism of key developmental hormones, primarily ecdysteroids (molting hormones) and juvenile hormones. nih.govresearchgate.net

By introducing Azadirachtin, 3-O-deacetyl- into experimental systems, researchers can induce specific developmental disruptions. These include the suppression of ecdysteroid peaks, which are necessary for molting, leading to abnormal molts, growth reduction, and mortality. nih.govfrontiersin.org This allows for a detailed examination of the hormonal cascade, including the role of neurosecretory hormones like prothoracicotropic hormone (PTTH) that control the glands responsible for producing ecdysone (B1671078). nih.govresearchgate.net The compound effectively acts as a molecular probe, helping to map the timing and function of hormonal signals that are essential for an insect's transition between life stages. mdpi.com

Investigating Biochemical and Molecular Pathways of Insect Control

Azadirachtin, 3-O-deacetyl- facilitates the investigation of the specific biochemical and molecular targets involved in insect control. The analysis of structure-activity relationships (SAR) reveals how modifications to the azadirachtin molecule, such as the removal of the acetyl group at the 3-position, affect its biological potency. wikipedia.org

Studies comparing Azadirachtin, 3-O-deacetyl- to other derivatives have provided insights into which functional groups are essential for its insecticidal action. Research on the tobacco budworm (Heliothis virescens) indicated that deacetylation at this position did not significantly reduce its growth-inhibitory and lethal activities when compared to the parent Azadirachtin A. acs.org This finding is crucial for understanding the molecular requirements for bioactivity and suggests that the core structure, particularly the presence of hydroxyl groups, is more critical for inducing mortality than the 3-O-acetyl moiety. acs.org Furthermore, at a molecular level, azadirachtin has been shown to downregulate genes involved in chitin (B13524) synthesis and cuticle development, providing a basis for the observed molting defects. frontiersin.org Studying derivatives like Azadirachtin, 3-O-deacetyl- helps to refine the understanding of these genetic and enzymatic pathways.

Development of Novel Azadirachtin, 3-O-deacetyl- Derivatives

The structure of Azadirachtin, 3-O-deacetyl- serves as a template for the chemical synthesis of new analogues with improved characteristics for pest management.

Chemical Synthesis of More Stable and Potent Analogues

A significant challenge with natural pesticides is their degradation upon exposure to environmental factors like ultraviolet (UV) radiation. Research into the stability of azadirachtin derivatives is therefore of high importance. Interestingly, studies have shown that while Azadirachtin, 3-O-deacetyl- degrades under UV light, its photodegradation products can retain full biological activity, sometimes for longer periods than the parent compound. This suggests that the core insecticidal properties can persist even after initial structural changes, a valuable trait for developing more stable formulations.

The synthesis of analogues focuses on understanding the structure-activity relationship to create molecules with enhanced potency. drugdesign.org For instance, research has demonstrated that while deacetylation has little effect on activity, modifying the hydroxyl groups or the lipophilic tigloyl group can dramatically reduce potency. acs.org This knowledge guides synthetic chemists in creating new derivatives that preserve the essential functional groups while potentially adding moieties that increase stability or target affinity.

Table 1: Comparative Bioactivity of Azadirachtin Derivatives against Heliothis virescens

Compound Relative Growth-Inhibitory Activity Relative Lethal Activity
Azadirachtin A High High
Azadirachtin, 3-O-deacetyl- High High
Dihydroazadirachtin High High
Tetrahydroazadirachtin High High

This interactive table is based on findings that deacetylation and hydrogenation have no significant effect on bioactivity, whereas modification of hydroxyl groups leads to the greatest loss of activity. acs.org

Targeted Modifications for Enhanced Specificity or Environmental Performance

A key goal in modern pesticide development is to create compounds that are highly effective against target pests while minimizing harm to non-target organisms and the environment. Targeted modification of the Azadirachtin, 3-O-deacetyl- molecule is a promising avenue for achieving this. By understanding which parts of the molecule interact with insect-specific receptors and pathways, chemists can design analogues with enhanced specificity. nih.gov

For example, altering the lipophilic and hydrophilic balance of the molecule can affect its transport across biological membranes and its interaction with target sites. acs.org Research has shown that making the tigloyl group more hydrophilic causes a dramatic reduction in activity, indicating the importance of a lipophilic region for transport and efficacy. acs.org This allows for the design of derivatives that may be more readily absorbed by certain types of pests or that have altered persistence in the environment, contributing to better environmental performance. The study of structure-biodegradability relationships (SBR) helps in designing molecules that break down more predictably, reducing their environmental footprint. wikipedia.org

Integration into Academic Integrated Pest Management (IPM) Research Programs

Azadirachtin, 3-O-deacetyl-, and other related compounds are central to academic research on Integrated Pest Management (IPM). IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques, including biological control, habitat manipulation, and the use of resistant varieties. frontiersin.org

The study of specific natural compounds like Azadirachtin, 3-O-deacetyl- is vital for IPM for several reasons. Its complex mode of action, primarily as an insect growth regulator, makes it a valuable tool in programs aimed at managing insecticide resistance. frontiersin.org Because it acts on hormonal pathways rather than the nervous system like many synthetic insecticides, it can be effective against pests that have developed resistance to conventional chemicals. Academic IPM programs investigate how to best incorporate such biopesticides into crop protection schedules, considering their unique properties like systemic action in plants and their relative safety for many beneficial insects and predators. frontiersin.org Research into the efficacy and environmental fate of individual components of neem extracts, including Azadirachtin, 3-O-deacetyl-, allows for the refinement of IPM strategies that are both sustainable and effective.

Compatibility with Biological Control Agents

The integration of botanical insecticides like 3-O-deacetyl-azadirachtin with biological control programs is a cornerstone of sustainable agriculture. Research into the compatibility of azadirachtin-based compounds with beneficial organisms is crucial for their successful implementation in integrated pest management (IPM) systems.

Studies on azadirachtin, a closely related compound, have shown a degree of compatibility with various biological control agents, which may provide insights into the potential interactions of 3-O-deacetyl-azadirachtin. For instance, azadirachtin has been found to be compatible with predatory mites such as Neoseiulus californicus and Phytoseiulus macropilis, showing low mortality to adults, though a reduction in fecundity has been observed. embrapa.br Similarly, azadirachtin is considered harmless to the predatory mite Neoseiulus barkeri. gardeningzone.com However, some studies have indicated that azadirachtin can be harmful to certain predatory bugs like Orius laevigatus. dergipark.org.tr

With regard to entomopathogenic nematodes, which are effective against soil-dwelling stages of pests, azadirachtin has demonstrated compatibility. Studies have shown that azadirachtin does not negatively affect the viability or virulence of Steinernema feltiae and Heterorhabditis bacteriophora. nih.govarcjournals.org The survival rates of Steinernema carpocapsae and Heterorhabditis bacteriophora in the presence of azadirachtin-based insecticides have been reported to be high, with minimal impact on their efficacy. arcjournals.org

The compatibility of azadirachtin with entomopathogenic fungi, another important group of biological control agents, has also been investigated. While some studies suggest that azadirachtin has minimal inhibitory effects on the growth of fungi like Beauveria bassiana, others indicate a potential for negative interactions depending on the concentration and formulation.

It is important to note that while these findings for azadirachtin are promising, further research is required to specifically determine the compatibility of 3-O-deacetyl-azadirachtin with a wide range of biological control agents to establish its role in IPM programs.

Table 1: Compatibility of Azadirachtin with Various Biological Control Agents

Biological Control AgentTypeCompatibility with AzadirachtinReference
Neoseiulus californicusPredatory MiteCompatible (low adult mortality, reduced fecundity) embrapa.br
Phytoseiulus macropilisPredatory MiteCompatible (low adult mortality, reduced fecundity) embrapa.br
Neoseiulus barkeriPredatory MiteHarmless gardeningzone.com
Orius laevigatusPredatory BugHarmful dergipark.org.tr
Steinernema feltiaeEntomopathogenic NematodeCompatible (no negative effect on viability or virulence) nih.gov
Heterorhabditis bacteriophoraEntomopathogenic NematodeCompatible (no negative effect on viability or virulence) nih.govarcjournals.org
Steinernema carpocapsaeEntomopathogenic NematodeCompatible (high survival rate) arcjournals.org

Strategies for Resistance Management in Laboratory and Field Studies

The development of insecticide resistance is a significant challenge in pest management. While natural products like 3-O-deacetyl-azadirachtin are often considered to have a lower risk of resistance development compared to synthetic insecticides due to their complex modes of action, proactive resistance management strategies are essential for their long-term efficacy.

Research on the diamondback moth, Plutella xylostella, a pest notorious for developing resistance to a wide array of insecticides, has provided valuable insights into resistance management for neem-based products. researchgate.netheraldopenaccess.us Field trials have demonstrated that crude methanolic extracts of neem seed kernels can effectively reduce infestations of P. xylostella larvae. researchgate.net

General strategies for managing insecticide resistance that can be applied to 3-O-deacetyl-azadirachtin include:

Rotation of Modes of Action: Alternating the use of 3-O-deacetyl-azadirachtin with insecticides that have different modes of action can delay the selection of resistant individuals.

Integrated Pest Management (IPM): Incorporating 3-O-deacetyl-azadirachtin into a broader IPM program that includes cultural, biological, and other non-chemical control methods can reduce the selection pressure for resistance.

Monitoring for Resistance: Regular monitoring of pest populations for changes in susceptibility to 3-O-deacetyl-azadirachtin is crucial for early detection of resistance and the implementation of timely management interventions.

Laboratory studies on other pests have shown that resistance to azadirachtin can be selected for under continuous exposure. Therefore, it is critical to avoid the repeated and exclusive use of 3-O-deacetyl-azadirachtin to preserve its effectiveness.

Emerging Research Areas

Potential for Synergistic Effects with Other Biopesticides

The combination of 3-O-deacetyl-azadirachtin with other biopesticides presents a promising avenue for enhancing pest control efficacy and managing resistance. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to more effective and sustainable pest management solutions.

A significant area of research has been the investigation of the synergistic effects between azadirachtin and the microbial insecticide Bacillus thuringiensis (Bt). nih.govconnectjournals.comresearchgate.netnih.govresearchgate.net Studies on various insect pests, including the cotton bollworm (Helicoverpa armigera) and the Indianmeal moth (Plodia interpunctella), have demonstrated that combinations of azadirachtin and Bt can result in higher mortality rates than when either agent is used alone. nih.govnih.gov For instance, a synergistic interaction was observed when P. interpunctella larvae were fed a diet containing LC50 concentrations of both azadirachtin and Bt. nih.gov Similarly, certain sublethal combinations of azadirachtin and Bacillus thuringiensis var. kurstaki (Btk) have shown synergistic effects against the Bihar hairy caterpillar, Spilarctia obliqua. connectjournals.comresearchgate.net

The proposed mechanisms for this synergy include the potential for azadirachtin to weaken the insect's defenses, making it more susceptible to the Bt toxin. The combination of these two biopesticides with different modes of action can also be an effective resistance management strategy.

While these studies have primarily focused on azadirachtin, it is hypothesized that 3-O-deacetyl-azadirachtin may exhibit similar synergistic properties. Further research is warranted to explore the synergistic potential of 3-O-deacetyl-azadirachtin with a range of other biopesticides, including other microbial agents and botanical extracts. For example, the combination of Spinosad with certain vegetable oils has been shown to have a synergistic effect, suggesting that such combinations with 3-O-deacetyl-azadirachtin could also be beneficial. researchgate.net

Table 2: Synergistic Effects of Azadirachtin with Bacillus thuringiensis

Pest SpeciesAzadirachtin ConcentrationBacillus thuringiensis (Bt) ConcentrationObserved EffectReference
Helicoverpa armigera (Cotton Bollworm)LC20LC20Increased mortality (56.7%) nih.gov
Plodia interpunctella (Indianmeal Moth)LC50LC50Synergistic interaction nih.govresearchgate.net
Spilarctia obliqua (Bihar Hairy Caterpillar)LC25LC25 (Btk)Synergistic effect connectjournals.comresearchgate.net
Spilarctia obliqua (Bihar Hairy Caterpillar)LC20LC30 (Btk)Synergistic effect connectjournals.comresearchgate.net

Computational Approaches for Drug Discovery and Lead Optimization

Computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly being used to accelerate the discovery and optimization of new pesticides. These methods offer a rational approach to understanding the interactions between a pesticide and its target site, and for designing new molecules with improved activity and selectivity.

Molecular docking studies have been employed to investigate the binding of azadirachtin and its analogues, including 3-tigloylazadirachtol (another name for 3-O-deacetyl-azadirachtin), to the ecdysone receptor (EcR) in lepidopteran pests. semanticscholar.org The ecdysone receptor is a key protein involved in insect molting and development, making it an important target for insecticides. researchgate.net These in silico studies have shown that 3-tigloylazadirachtol can dock into the binding site of the ecdysone receptor, suggesting a molecular basis for its insecticidal activity. semanticscholar.org Other studies have also explored the docking of azadirachtin with acetylcholinesterase, another important insect target. sciforum.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful computational tool that can be used to understand the relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgresearchgate.netnih.govnih.govmdpi.com By developing 3D-QSAR models for analogues of 3-O-deacetyl-azadirachtin, it may be possible to identify the key structural features that are important for its insecticidal activity. This information can then be used to design and synthesize new derivatives with enhanced potency and selectivity.

The application of these computational approaches to 3-O-deacetyl-azadirachtin and its derivatives holds significant promise for the development of new and improved biopesticides. By combining computational modeling with experimental validation, it is possible to accelerate the design-synthesize-test cycle and bring new pest management solutions to the market more efficiently.

Q & A

Q. What validated analytical methods are recommended for quantifying Azadirachtin, 3-O-deacetyl- in plant tissues?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is the gold standard for quantification. This method ensures specificity and sensitivity, with detection limits as low as 0.1% azadirachtin content in neem extracts . For tissue-specific analysis, protocols optimized for redifferentiated callus cultures (e.g., immature zygotic embryos) yield higher accuracy due to reduced matrix interference .

Q. How do pH and temperature influence the stability of Azadirachtin, 3-O-deacetyl- during extraction and storage?

Stability is maximized in mildly acidic conditions (pH 4–6) at room temperature. Alkaline or strongly acidic solutions accelerate degradation, while polar solvents like methanol destabilize the compound under heat. Protective additives such as p-aminobenzoic acid mitigate photo-degradation, and ring-oxygenated bean oil reduces sunlight-induced breakdown . Pre-extraction buffering of solvents to pH 5.5 is recommended for long-term storage.

Q. What in vitro culture systems optimize Azadirachtin, 3-O-deacetyl- production?

Redifferentiated callus cultures derived from immature zygotic embryos outperform dedifferentiated systems, achieving up to 2.33 mg g⁻¹ dry weight. Key factors include hormonal balance (e.g., auxin-cytokinin ratios) and light regime modulation to mimic natural endosperm development . Comparative studies show hairy root (HR) cultures optimized via Plackett-Burman experimental design increase yields by 68% through nutrient media adjustments (e.g., phosphate and nitrate levels) .

Q. What statistical frameworks are suitable for analyzing regional variations in Azadirachtin content in neem seeds?

Two-way ANOVA with Tukey’s HSD test is effective for comparing azadirachtin levels across agroclimatic zones. Principal component analysis (PCA) and generalized linear models (GLM) correlate environmental factors (e.g., temperature, rainfall) with metabolite variability. Multi-season data validated by HPLC reduces Type I errors in regional studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Azadirachtin, 3-O-deacetyl- production in cell suspension cultures?

Central composite design (CCD) with two variables (e.g., yeast extract concentration, sampling time) and five levels (−2, −1, 0, +1, +2) identifies non-linear interactions. Quadratic models predict optimal conditions, such as 1.2% yeast extract at 144 hours, maximizing azadirachtin accumulation while minimizing byproducts like squalene . Validated models achieve R² > 0.95, ensuring reproducibility in scaled bioreactors.

Q. What genomic and transcriptomic strategies elucidate Azadirachtin, 3-O-deacetyl- biosynthesis pathways?

Weighted Gene Co-expression Network Analysis (WGCNA) clusters tissue-specific transcripts (e.g., developing endosperm) with metabolite profiles, pinpointing biosynthetic genes (e.g., cytochrome P450s, terpene synthases). Multi-tissue hybrid-seq RNA sequencing reveals 15 candidate genes upregulated during peak azadirachtin production, validated via knockout/overexpression assays .

Q. How do experimental designs resolve contradictions in bioefficacy studies of Azadirachtin, 3-O-deacetyl- against insect pests?

Split-plot designs with factorial arrangements (e.g., 3×4 insecticide × cultivar layouts) control confounding variables like pest life stage and host plant resistance. Abbott’s formula for corrected mortality rates, combined with two-factor ANOVA, isolates azadirachtin-specific effects from environmental noise. Dose-response modeling (e.g., probit analysis) clarifies non-linear efficacy patterns observed in Pieris brassicae trials .

Q. What challenges persist in the total synthesis of Azadirachtin, 3-O-deacetyl-?

The compound’s 16 stereocenters and oxygen-rich decalin core necessitate relay synthesis approaches. Steven Ley’s 2007 landmark synthesis required 71 steps, highlighting bottlenecks in C8–C14 bond formation and late-stage functionalization. Computational docking studies suggest enzymatic pathways (e.g., dirigent proteins) could simplify regioselective oxidations, but scalability remains unresolved .

Q. How can proteomic insights enhance Azadirachtin, 3-O-deacetyl- yields under abiotic stress?

NaCl elicitation (50–100 mM) upregulates stress-responsive proteins (e.g., heat shock proteins, glutathione-S-transferases) in neem cell lines, correlating with 40% higher azadirachtin titers. 2D-DIGE/MS profiling identifies 22 differentially expressed proteins, including jasmonate-induced transcription factors, enabling targeted metabolic engineering .

Q. What cross-disciplinary approaches improve Azadirachtin’s systemic delivery in pest management?

Slow-release root formulations (e.g., chitosan-coated nanoparticles) extend bioavailability by 14 days compared to foliar sprays. Hydroponic uptake studies with 14C-labeled azadirachtin track translocation rates, while LC-MS/MS quantifies phloem-mobile fractions. Synergistic effects with entomopathogens (e.g., Verticillium lecanii) are modeled using Lotka-Volterra equations to predict pest population collapse thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.